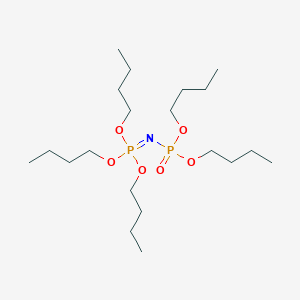
Tributyl N-(dibutoxyphosphoryl)phosphorimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl N-(dibutoxyphosphoryl)phosphorimidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the phosphoramidate family, which is known for its stable phosphoryl bond (P=O) and its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl N-(dibutoxyphosphoryl)phosphorimidate can be achieved through several methods. One common approach involves the reaction of tributyl phosphate with dibutylamine in the presence of a phosphorylating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tributyl N-(dibutoxyphosphoryl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert the compound into phosphoramide hydrides.
Substitution: The compound can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents. The reactions typically occur under mild to moderate temperature conditions, with the use of solvents like dichloromethane or toluene to facilitate the process .
Major Products Formed
The major products formed from these reactions include phosphoramide oxides, phosphoramide hydrides, and substituted phosphoramidates. These products have distinct properties and applications, making them valuable in different scientific and industrial contexts .
Scientific Research Applications
Tributyl N-(dibutoxyphosphoryl)phosphorimidate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tributyl N-(dibutoxyphosphoryl)phosphorimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The phosphoryl group plays a crucial role in these interactions, as it can form stable complexes with the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tributyl N-(dibutoxyphosphoryl)phosphorimidate include:
- Tributyl phosphate
- Dibutyl phosphate
- Phosphoramidates with different alkyl or aryl substituents
Uniqueness
This compound is unique due to its specific combination of butyl and dibutoxyphosphoryl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where stability and reactivity are crucial .
Properties
CAS No. |
7108-98-7 |
|---|---|
Molecular Formula |
C20H45NO6P2 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
tributoxy(dibutoxyphosphorylimino)-λ5-phosphane |
InChI |
InChI=1S/C20H45NO6P2/c1-6-11-16-23-28(22,24-17-12-7-2)21-29(25-18-13-8-3,26-19-14-9-4)27-20-15-10-5/h6-20H2,1-5H3 |
InChI Key |
RINMHAGRSJVKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=NP(=O)(OCCCC)OCCCC)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


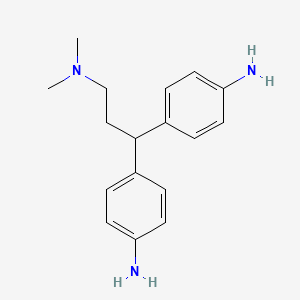
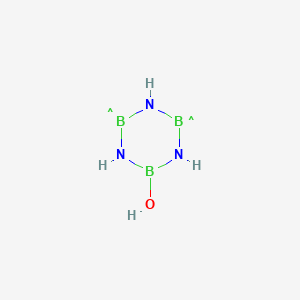
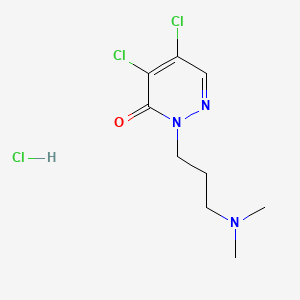
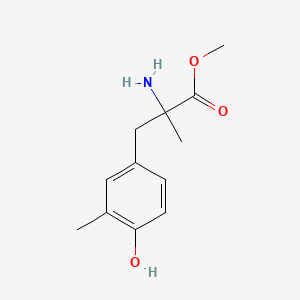




![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)

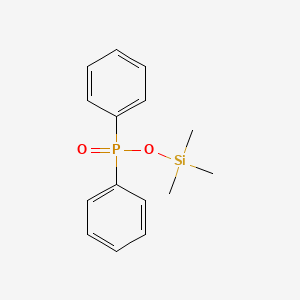


![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
